(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride
Description
Properties
IUPAC Name |
(3S)-3-amino-4-(2-fluorophenyl)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQZLHARRLTFJX-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](CC(=O)O)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375833 | |
| Record name | (3S)-3-Amino-4-(2-fluorophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331763-61-2, 246876-92-6 | |
| Record name | Benzenebutanoic acid, β-amino-2-fluoro-, hydrochloride (1:1), (βS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331763-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-Amino-4-(2-fluorophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate chiral starting material, such as (S)-2-amino-4-phenylbutanoic acid.
Fluorination: The phenyl group is then subjected to electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position.
Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Fluorination: Utilizing continuous flow reactors to achieve efficient and scalable fluorination.
Purification: Employing crystallization or chromatography techniques to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form corresponding imines or oximes.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Conversion to alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored as a potential therapeutic agent for neurological disorders due to its structural similarity to neurotransmitters.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with receptors or enzymes involved in neurotransmission.
Pathways: The compound could modulate signaling pathways related to neurotransmitter release and uptake, potentially influencing neurological functions.
Comparison with Similar Compounds
Key Properties:
- CAS Number: 246876-92-6 (primary identifier; conflicting entries exist, e.g., 331763-61-2 in some sources, likely due to supplier-specific nomenclature) .
- Molecular Formula: C₁₀H₁₂FNO₂·HCl or C₁₀H₁₃ClFNO₂ .
- Molecular Weight : 233.67–233.7 g/mol .
- Purity : Typically ≥95% .
- Storage : Stable at room temperature under dry conditions .
The compound’s stereochemistry (S-configuration) and fluorine substitution at the 2-position of the phenyl ring are critical for its biological activity, such as binding to GABA receptors or serving as a precursor for kinase inhibitors .
Comparison with Structural Analogs
Structural analogs of this compound differ primarily in the substituents on the phenyl ring or the position of the fluorine atom. These modifications influence physicochemical properties, reactivity, and therapeutic applications. Below is a detailed comparison:
Substituent Position and Halogen Variation
Physicochemical and Functional Differences
- Lipophilicity : The 3-CF₃ analog (logP ~2.1) is more lipophilic than the 2-F parent compound (logP ~1.5), enhancing blood-brain barrier penetration .
- Reactivity : Dichloro derivatives (e.g., 2,4-Cl) exhibit stronger electrophilic character, making them prone to nucleophilic substitution reactions .
- Stability : The 2-F substituent in the parent compound offers a balance between electronic effects and steric demand, ensuring stability under ambient storage .
Biological Activity
(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride is a chiral compound with significant potential in medicinal chemistry and pharmacology. Its unique structural features, including an amino group, a carboxylic acid group, and a fluorophenyl ring, suggest diverse biological activities. This article explores its biological activity, mechanism of action, and potential therapeutic applications based on current research findings.
Chemical Characteristics
- Molecular Formula : C10H12ClFNO2
- Molecular Weight : Approximately 197.21 g/mol
- Structural Features :
- Chiral center at the third carbon
- Presence of a fluorophenyl moiety which may enhance biological activity and pharmacokinetics
The biological activity of this compound is primarily linked to its interactions with various biological targets:
- Molecular Targets : It is believed to interact with specific enzymes, receptors, or ion channels involved in neurotransmission and other cellular processes.
- Pathways Involved :
- Modulation of neurotransmitter release
- Inhibition of specific enzymes
- Alteration of signal transduction pathways
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Neuroprotective Effects : Due to its structural similarity to natural amino acids, it may influence synaptic transmission and provide neuroprotective benefits against neurodegenerative conditions.
- Potential Therapeutic Applications : Investigated for use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease due to its ability to modulate neurotransmitter systems.
Comparative Analysis with Related Compounds
The following table summarizes the structural differences and potential biological activities of related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride | Different fluorophenyl position | Potentially different biological activity |
| (S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride | Similar backbone but different fluorophenyl position | Variation in receptor interaction profiles |
| BOC-(S)-3-Amino-4-(2-fluorophenyl)butyric acid | Protected amine group | Used primarily for solid-phase peptide synthesis |
| FMOC-(S)-3-Amino-4-(2-fluorophenyl)butyric acid | Fluorenylmethyloxycarbonyl protection | Facilitates peptide coupling reactions |
Case Studies and Research Findings
- Enzymatic Deracemization : Studies have shown that (S)-3-Amino-4-(2-fluorophenyl)butanoic acid can be produced through enzymatic processes that enhance its enantiomeric purity. This method utilizes hydrolases from Burkholderia cepacia, yielding high enantiomeric excesses (ee) for potential pharmaceutical applications .
- Pharmacological Studies : Preliminary pharmacological studies suggest that this compound may interact with neurotransmitter receptors, influencing synaptic transmission. Further investigations are required to elucidate its precise mechanism of action and therapeutic potential .
- Therapeutic Potential in Neurology : Research indicates that this compound could serve as a lead compound for developing treatments for neurological disorders due to its ability to modulate key biological pathways involved in neurotransmission .
Q & A
Basic Research Questions
Q. What are the optimal enantioselective synthesis routes for (S)-3-amino-4-(2-fluorophenyl)butanoic acid hydrochloride?
- Methodology : Enantioselective synthesis often involves chiral precursors or catalysts. A Michael addition of 2-fluorophenyl boronic acid to α,β-unsaturated esters (e.g., ethyl crotonate) under asymmetric conditions can yield the desired stereochemistry . Subsequent hydrolysis and salt formation (e.g., HCl) produce the hydrochloride salt. Purification via recrystallization or chromatography ensures enantiomeric purity (>98%) .
- Key Parameters : Reaction temperature (0–25°C), solvent polarity, and chiral auxiliary selection critically influence yield and enantiomeric excess (ee).
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and enantiomeric purity?
- Structural Confirmation : X-ray crystallography provides definitive stereochemical assignment, while nuclear magnetic resonance (NMR) confirms proton environments (e.g., aromatic protons at δ 7.2–7.6 ppm for the 2-fluorophenyl group) .
- Enantiomeric Analysis : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and polarimetric detection resolves enantiomers. Mass spectrometry (HRMS) validates molecular weight (C₁₀H₁₂ClFNO₂: 231.66 g/mol) .
Q. How does the 2-fluorophenyl substituent influence biological activity compared to other halogenated analogs?
- Mechanistic Insight : Fluorine’s electronegativity and small atomic radius enhance metabolic stability and receptor binding affinity. In GABA receptor modulation studies, 2-fluorophenyl derivatives show higher selectivity for GABA-B receptors over GABA-A compared to chlorinated analogs, reducing off-target effects .
- Experimental Validation : Radioligand binding assays (e.g., [³H]-GABA displacement) quantify receptor affinity (IC₅₀ values) .
Advanced Research Questions
Q. What computational strategies predict the electronic structure and binding interactions of this compound?
- Density Functional Theory (DFT) : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces, revealing nucleophilic/electrophilic sites .
- Molecular Docking : AutoDock Vina or Schrödinger Suite simulates interactions with GABA-B receptors, identifying key hydrogen bonds (e.g., amine group with Asp308) and hydrophobic contacts with the fluorophenyl ring .
Q. How do enantiomeric differences (S vs. R) affect pharmacological profiles?
- Case Study : (S)-enantiomers exhibit 10-fold higher GABA-B receptor agonism than (R)-forms in electrophysiology assays (IC₅₀ = 0.5 μM vs. 5.0 μM). Stereospecificity arises from complementary binding to chiral receptor pockets .
- Experimental Design : Enantiomer resolution via preparative HPLC followed by in vitro (patch-clamp) and in vivo (rodent seizure models) testing .
Q. What methodologies resolve contradictions in reported bioactivity data across studies?
- Data Harmonization : Cross-validate assays (e.g., compare SPR vs. fluorescence polarization results) and standardize cell lines (e.g., HEK293-GABA-B). Adjust for batch-to-batch purity variations (>95% by HPLC) .
- Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify outliers (e.g., logP discrepancies >0.5 units) .
Q. How can pharmacokinetic properties (e.g., bioavailability) be optimized for in vivo studies?
- Formulation Strategies : Co-solvents (e.g., PEG-400) enhance aqueous solubility (>10 mg/mL). Prodrug derivatization (e.g., esterification of the carboxylic acid) improves blood-brain barrier penetration .
- ADME Profiling : LC-MS/MS quantifies plasma half-life (t₁/₂ ~2.5 hrs in rats) and tissue distribution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
